molecular formula C19H20N2O3S B4718706 (2E)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-3-(4-nitrophenyl)prop-2-enamide

(2E)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-3-(4-nitrophenyl)prop-2-enamide

Cat. No.: B4718706
M. Wt: 356.4 g/mol
InChI Key: KFYVNKJORKTMDS-DHZHZOJOSA-N
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Description

The compound (2E)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-3-(4-nitrophenyl)prop-2-enamide is a synthetic organic molecule characterized by its unique structure, which includes a nitrophenyl group, a sulfanyl ethyl chain, and a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-3-(4-nitrophenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the sulfanyl ethyl intermediate: This step involves the reaction of 2-methylbenzyl chloride with thiourea to form 2-methylbenzyl isothiourea, which is then hydrolyzed to yield 2-methylbenzyl sulfanyl ethylamine.

    Coupling with nitrophenyl acetic acid: The intermediate is then reacted with 4-nitrophenyl acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-3-(4-nitrophenyl)prop-2-enamide: undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

(2E)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-3-(4-nitrophenyl)prop-2-enamide: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: Used in the development of novel polymers and materials with specific electronic properties.

    Biological Studies: Employed as a probe to study enzyme interactions and protein-ligand binding mechanisms.

Mechanism of Action

The mechanism by which (2E)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-3-(4-nitrophenyl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: It targets enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: It modulates the activity of these enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

(2E)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-3-(4-nitrophenyl)prop-2-enamide: can be compared with similar compounds such as:

    (2E)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-3-(4-aminophenyl)prop-2-enamide: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.

    (2E)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-3-(4-methoxyphenyl)prop-2-enamide: Contains a methoxy group, which affects its electronic properties and reactivity.

Conclusion

This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in both academic and industrial research.

Properties

IUPAC Name

(E)-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-15-4-2-3-5-17(15)14-25-13-12-20-19(22)11-8-16-6-9-18(10-7-16)21(23)24/h2-11H,12-14H2,1H3,(H,20,22)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYVNKJORKTMDS-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCCNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CSCCNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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